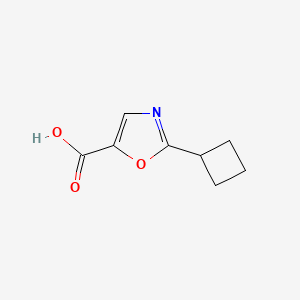
5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid, commonly referred to as 5-HIAA, is an organic compound found in many living organisms. It is a metabolite of tryptophan, an essential amino acid, and is also a precursor of serotonin, a neurotransmitter. 5-HIAA has been studied extensively for its role in a variety of biological processes, including biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
5-HIAA has been studied extensively in scientific research. It has been used to study the metabolism of tryptophan, as well as its role in the regulation of serotonin levels. In addition, 5-HIAA has been used to study the roles of monoamine oxidase and other enzymes in the metabolism of monoamines. Furthermore, 5-HIAA has been used to study the role of serotonin in various physiological processes, such as appetite, sleep, and mood.
Wirkmechanismus
5-HIAA is an intermediate in the metabolism of tryptophan and is involved in the regulation of serotonin levels. It is metabolized by MAO, which is an enzyme that catalyzes the oxidation of monoamines. 5-HIAA is then methylated to form 5-MT, which is then further metabolized by other enzymes. The metabolism of 5-HIAA is important in the regulation of serotonin levels, which is involved in a variety of physiological processes.
Biochemical and Physiological Effects
5-HIAA plays an important role in the regulation of serotonin levels in the body. Serotonin is a neurotransmitter that is involved in a variety of physiological processes, including appetite, sleep, and mood. Low levels of serotonin have been linked to depression, anxiety, and other mental health disorders. Furthermore, 5-HIAA has been shown to play a role in the regulation of appetite, as well as in the regulation of circadian rhythms.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-HIAA in laboratory experiments has several advantages. First, it is a relatively inexpensive compound that is readily available. Second, it is a stable compound that can be easily stored and transported. Third, it is a non-toxic compound that is safe to handle. However, there are some limitations to the use of 5-HIAA in laboratory experiments. For example, it is not a very reactive compound, which can make it difficult to use in certain experiments. In addition, it is not very soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for 5-HIAA research. First, further research could be conducted to explore the role of 5-HIAA in the regulation of serotonin levels. Second, research could be conducted to explore the role of 5-HIAA in the regulation of appetite and circadian rhythms. Third, research could be conducted to explore the potential therapeutic applications of 5-HIAA, such as in the treatment of depression and anxiety. Fourth, research could be conducted to explore the potential role of 5-HIAA in the development of new drugs and treatments for various diseases and disorders. Finally, research could be conducted to explore the potential use of 5-HIAA in the development of new diagnostic tests and biomarkers.
Synthesemethoden
5-HIAA is synthesized through a multi-step process. First, tryptophan is decarboxylated to form 5-hydroxytryptamine (5-HT). 5-HT is then oxidized by monoamine oxidase (MAO) to form 5-hydroxyindoleacetic acid (5-HIAA). Finally, 5-HIAA is methylated to form 5-methoxytryptamine (5-MT). The synthesis of 5-HIAA is an important step in the metabolism of tryptophan, and is regulated by MAO, which is an enzyme that catalyzes the oxidation of monoamines.
Eigenschaften
IUPAC Name |
5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-8-5-4-6-2-1-3-7(6)9(8)10(12)13/h4-5,11H,1-3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBXNWWZYMLXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B6619332.png)



![4-methoxy-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid](/img/structure/B6619366.png)
![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B6619372.png)

![rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B6619407.png)

![tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6619422.png)